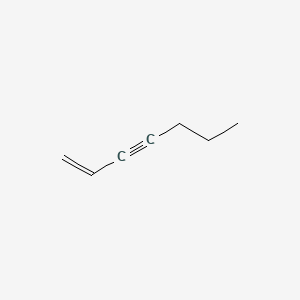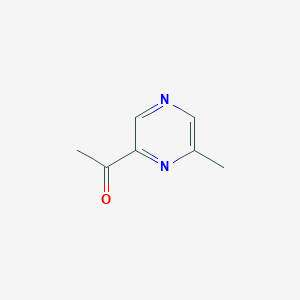
5,6,7,8-Tetrahydronaphtho(2,3-d)-1,3-dioxol-6-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydronaphtho(2,3-d)-1,3-dioxol-6-amine hydrochloride: is a chemical compound with a complex structure that includes a naphthalene ring fused with a dioxole ring and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydronaphtho(2,3-d)-1,3-dioxol-6-amine hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6,7,8-Tetrahydronaphtho(2,3-d)-1,3-dioxol-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthalene derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,6,7,8-Tetrahydronaphtho(2,3-d)-1,3-dioxol-6-amine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for research into treatments for various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of advanced polymers and other high-performance materials .
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydronaphtho(2,3-d)-1,3-dioxol-6-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Cotarnine: A related alkaloid with similar structural features.
Dihydrocotarnine: Another derivative with comparable properties.
1,6-Naphthyridines: Compounds with a fused-ring system similar to that of 5,6,7,8-Tetrahydronaphtho(2,3-d)-1,3-dioxol-6-amine hydrochloride.
Uniqueness: this compound stands out due to its specific combination of a naphthalene ring, dioxole ring, and amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
33446-21-8 |
|---|---|
Formule moléculaire |
C11H14ClNO2 |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-6-amine;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c12-9-2-1-7-4-10-11(14-6-13-10)5-8(7)3-9;/h4-5,9H,1-3,6,12H2;1H |
Clé InChI |
HJAODZPOBGXIMY-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=C(C=C2CC1[NH3+])OCO3.[Cl-] |
SMILES canonique |
C1CC2=CC3=C(C=C2CC1N)OCO3.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![7-[(3-Aminobenzoyl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1618500.png)


